Isradipine - 131970-21-3

Isradipine

Catalog Number: EVT-1207803
CAS Number: 131970-21-3
Molecular Formula: C19H21N3O5
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isradipine is a dihydropyridine calcium channel blockers with antihypertensive and vasodilator activities. Isradipine blocks the calcium entry through the calcium ion channels of coronary and peripheral vascular smooth muscle, thereby dilating coronary arteries and peripheral arterioles. This increases oxygen delivery due to an increased blood flow and reduces oxygen requirements due to decrease in total peripheral resistance. (NCI05)
Isradipine is a second generation calcium channel blocker that is used to treat hypertension. Isradipine is associated with a low rate of serum enzyme elevations during therapy, but has not been linked convincingly to instances of clinically apparent liver injury.
Isradipine, also known as dynacirc or (+/-)-isradipine, belongs to the class of organic compounds known as benzoxadiazoles. These are organic compounds containing a benzene fused to an oxadiazole ring (a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom). Isradipine is a drug which is used for the management of mild to moderate essential hypertension. it may be used alone or concurrently with thiazide-type diuretics. Isradipine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Isradipine has been detected in multiple biofluids, such as urine and blood. Within the cell, isradipine is primarily located in the membrane (predicted from logP). In humans, isradipine is involved in the isradipine action pathway.
Source and Classification

Isradipine is derived from the chemical class of dihydropyridines, which are known for their cardiovascular effects. It was initially developed in the 1980s and has been marketed under various brand names, including Dynacirc. The compound is classified under the following categories:

  • Pharmacological Class: Calcium channel blocker
  • Chemical Class: Dihydropyridine
Synthesis Analysis

Methods and Technical Details

The synthesis of Isradipine involves several key steps that ensure high purity and yield. A notable method includes the reaction of 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester with isopropyl-aminocrotonate in ethanol at controlled temperatures (25 to 35°C). This reaction typically proceeds to completion within 6 to 8 hours.

  1. Preparation of Intermediate: The precursor 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester is synthesized through a series of reactions involving acetic acid and piperidine as catalysts.
  2. Reaction with Isopropyl Aminocrotonate: The intermediate is then reacted with isopropyl-aminocrotonate, leading to the formation of crude Isradipine.
  3. Purification: The crude product undergoes crystallization from ethanol to achieve high purity levels (typically over 99%) while minimizing symmetrical ester impurities .
Molecular Structure Analysis

Structure and Data

Isradipine's molecular formula is C18_{18}H20_{20}N2_{2}O3_{3}, with a molar mass of approximately 312.36 g/mol. The compound features a dihydropyridine ring system fused with a benzofurazan moiety, which contributes to its unique pharmacological activity.

  • IUPAC Name: 4-(4-Benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methylethyl ester
  • Molecular Structure:

    Isradipine Structure
Chemical Reactions Analysis

Reactions and Technical Details

Isradipine undergoes various chemical reactions typical for dihydropyridine derivatives, including:

  1. Hydrolysis: In aqueous environments, Isradipine can hydrolyze, particularly under basic conditions.
  2. Oxidation: The compound may be susceptible to oxidation reactions, especially at the dihydropyridine moiety.
  3. Radiolabeling: For research purposes, Isradipine can be radiolabeled with carbon-11 for positron emission tomography studies, allowing for neuroimaging applications .
Mechanism of Action

Process and Data

Isradipine exerts its pharmacological effects primarily through the blockade of L-type calcium channels located in vascular smooth muscle cells and cardiac myocytes. By inhibiting calcium influx during depolarization, Isradipine causes:

  • Vasodilation: This reduces peripheral vascular resistance and lowers blood pressure.
  • Decreased Cardiac Workload: By reducing calcium availability in cardiac tissues, it decreases myocardial oxygen demand.

The onset of action typically occurs within 30 minutes after administration, with peak effects observed within 1 to 2 hours.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents like methanol and ethanol; sparingly soluble in water
  • Melting Point: Approximately 150°C

Chemical Properties

  • Stability: Isradipine is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • pH Range for Stability: Optimal stability is observed at neutral to slightly acidic pH levels.
Applications

Scientific Uses

Isradipine has several important applications in both clinical and research settings:

  1. Hypertension Treatment: It is widely prescribed for managing high blood pressure.
  2. Angina Pectoris Management: Used to relieve chest pain associated with angina.
  3. Research Applications:
    • As a radiotracer in neuroimaging studies using positron emission tomography.
    • Investigating calcium channel dynamics in various physiological processes.
Molecular Pharmacology of Isradipine

Structural Characterization and Calcium Channel Binding Dynamics

Isradipine ((RS)-4-(4-Benzoxadiazolyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methylethyl ester) belongs to the 1,4-dihydropyridine (DHP) class of L-type calcium channel antagonists. Its core structure features a dihydropyridine ring with ortho-substituted benzoxadiazolyl and isopropyl ester moieties at positions 4 and 5, respectively. This configuration creates significant molecular asymmetry, enabling stereoselective interactions within the DHP binding pocket of voltage-gated calcium channels [1] [6].

The binding site for isradipine resides at the interface between domains III and IV of the α1-subunit, with critical contact points at transmembrane segments IIIS6, IVS6, and the pore loop. Key residues identified through mutagenesis studies include Tyr1487 (Cav1.2 numbering) and Phe1013/Tyr1021 near the selectivity filter, which form hydrophobic and hydrogen bonding interactions with the drug's benzoxadiazolyl group [1] [3]. Binding exhibits strong allosteric dependence on extracellular Ca2+ concentration, shifting the channel from low-affinity (Kd ~300 nM) to high-affinity state (Kd <10 nM) as Ca2+ occupancy in the pore increases from 10 nM to 1 mM (EC50 = 300 nM) [3]. This transition involves energetic coupling between pore-bound Ca2+ and DHP binding residues, stabilizing a non-conducting channel conformation.

Table 1: Key Structural Determinants of Isradipine Binding

Channel RegionResidueInteraction TypeFunctional Consequence
III S6Phe1163Hydrophobic stabilizationModulates inactivation kinetics
IV S6Tyr1487H-bond with ester carbonylCritical for binding affinity
Selectivity FilterGlu1016Allosteric Ca2+ coordinationShifts binding to high-affinity state
Pore LoopPhe1013/Tyr1021π-Stacking with benzoxadiazolylStabilizes drug-induced inactivation

Isoform Selectivity: Cav1.2 vs. Cav1.3 Channel Interactions

Isradipine exhibits differential inhibition of Cav1.2 and Cav1.3 L-type calcium channels, with approximately 3-5 fold higher potency for Cav1.2 (IC50 ~20 nM) versus Cav1.3 (IC50 ~60-100 nM) in physiological voltage ranges [2] [5]. This selectivity arises from biophysical and structural distinctions:

  • Voltage Dependence: Cav1.3 activates at membrane potentials 9-15 mV more negative than Cav1.2, placing it closer to the physiological resting potential of neurons. Isradipine's voltage-dependent block requires significant channel depolarization to achieve high-affinity binding, which occurs more readily in vascular Cav1.2 channels than in Cav1.3-dominated pacemaker cells [2] [10].
  • Splice Variants: Cav1.3 undergoes extensive C-terminal splicing, generating isoforms with divergent CDI (calcium-dependent inactivation) and CDF (calcium-dependent facilitation) properties. The long C-terminal variant (exon 49+) binds densin and CaMKII, forming a signaling complex that reduces CDI and diminishes isradipine sensitivity during repetitive stimulation [5].
  • Molecular Determinants: Non-conserved residues in the IVS6 segment (e.g., Ala1508 in Cav1.3 vs. Ser1508 in Cav1.2) alter the DHP binding pocket geometry. Cav1.3's intrinsically faster inactivation kinetics further limits isradipine access to its inactivated-state binding site [5] [8].

These distinctions underpin isradipine's neurological applications, particularly in Parkinson's disease, where selective Cav1.3 blockade in substantia nigra dopaminergic neurons may reduce oxidative stress without compromising vascular function [10].

Mechanistic Basis of Arterial Smooth Muscle Selectivity

Isradipine exerts potent vasodilatory effects (EC50 ~1 nM in isolated arteries) due to preferential block of vascular Cav1.2 over cardiac isoforms. This tissue selectivity stems from three interconnected mechanisms:

  • Voltage-Dependent Block Enhancement: Arterial myocytes maintain depolarized resting potentials (−40 to −60 mV) compared to cardiomyocytes (−85 mV). This depolarization promotes transition of Cav1.2 channels to inactivated states, to which isradipine binds with ~100-fold higher affinity than resting states. Hypoxia further amplifies this effect by inducing membrane depolarization [2] [8].
  • Splice Variant Modulation: Vascular smooth muscle expresses Cav1.2 splice isoforms (e.g., exon 9+/exon 33) with accelerated inactivation kinetics. Hypoxia downregulates RNA-binding proteins RbFox1/2, promoting inclusion of exon 9 and exclusion of exon 33. This structural rearrangement increases channel sensitivity to isradipine by 2.5-fold compared to normoxic conditions [8].
  • State Stabilization Kinetics: Isradipine binding induces a drug-specific inactivated state distinct from intrinsic voltage-dependent inactivation. This drug-induced inactivation synergizes with intrinsic gating: β-subunit co-expression (e.g., β3) accelerates inactivation and enhances block, while β2a slows inactivation and reduces drug efficacy [6] [7].

Table 2: Factors Enhancing Isradipine Selectivity in Vascular Tissue

FactorVascular Smooth MuscleCardiac MyocyteFunctional Impact
Resting Potential−40 to −60 mV−85 mVEnhanced inactivated-state binding
Dominant Splice VariantExon 9*+/Exon 33Exon 9/Exon 33+Higher inactivation rate → increased block
Hypoxia ResponseRbFox1/2 downregulationMinimal RbFox expressionExon switching → 2.5× sensitivity increase
β-Subunit Profileβ3-dominantβ2a-dominantFaster inactivation → higher drug affinity

Comparative Affinity Profiling Within Dihydropyridine Class

Isradipine exhibits intermediate lipophilicity (logP = 3.5) and distinctive receptor affinity within the DHP class, balancing vascular potency and CNS penetration:

  • Cav1.2 Affinity Hierarchy: Nifedipine (Kd = 0.15 nM) > Isradipine (Kd = 0.32 nM) > Nimodipine (Kd = 0.85 nM) in arterial membranes at −80 mV holding potential. This correlates with their functional IC50 values for vasodilation (isradipine IC50 = 0.21 nM vs. nifedipine IC50 = 0.08 nM) [1] [3].
  • Cav1.3 Cross-Reactivity: Isradipine shows 3-fold greater Cav1.3 block versus nifedipine (35% vs. 12% inhibition at 100 nM) due to its benzoxadiazolyl group enhancing interactions with neuronal isoform pore residues. This property enables CNS applications absent in amlodipine [5] [10].
  • Binding Kinetics: Isradipine dissociates slower (τ = 45 min) than nifedipine (τ = 15 min) but faster than amlodipine (τ >6 h), providing intermediate duration of action. Its association rate (kon = 2.7×107 M−1s−1) exceeds nimodipine due to favorable membrane partitioning [3] [6].
  • Stereoselectivity: The (S)-enantiomer exhibits 50-fold higher Cav1.2 affinity than (R)-isradipine, attributable to optimal positioning of the isopropyl ester toward IVS6 hydrophobic residues [1].

Table 3: Pharmacological Profile of Select Dihydropyridines

ParameterIsradipineNifedipineNimodipineAmlodipine
Cav1.2 Kd (nM)0.320.150.850.92
Cav1.3 IC50 (nM)60>200120>500
Lipophilicity (logP)3.52.23.02.9
Brain Penetration (B/P ratio)0.80.31.20.2
Vascular Selectivity Index (vs. Cardiac)48×120×25×210×

Properties

CAS Number

131970-21-3

Product Name

Isradipine

IUPAC Name

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3

InChI Key

HMJIYCCIJYRONP-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC

Solubility

Practically insoluble (< 10 mg/L at 37 °C)
2.28e-01 g/L

Synonyms

Dynacirc
Isradipine
Isradipine, (+-)-Isomer
Isradipine, (R)-Isomer
Isradipine, (S)-Isomer
Lomir
PN 200-110
PN 205 033
PN 205 034
PN 205-033
PN 205-034
PN 205033
PN 205034
PN-200-110
PN-205-033
PN-205-034
PN205033
PN205034

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.